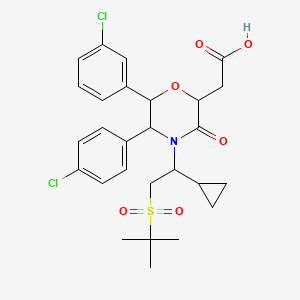

AM-8735

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31Cl2NO6S |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

2-[4-(2-tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid |

InChI |

InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32) |

InChI Key |

ZTMSSDQFJNEUNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

AM-8735: A Technical Guide to its Mechanism of Action as a Potent MDM2-p53 Interaction Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein's interaction with the tumor suppressor protein p53. By disrupting this critical negative regulatory interaction, this compound stabilizes and activates p53 in cancer cells that retain wild-type TP53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular potency, the underlying signaling pathway, and detailed protocols for key experiments utilized in its characterization.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[1][2] MDM2 is an E3 ubiquitin ligase that is a primary negative regulator of p53.[1][3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.[4]

This compound acts by binding to the p53-binding pocket on the MDM2 protein, effectively blocking the protein-protein interaction between MDM2 and p53.[1] This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The restored p53 protein can then accumulate in the nucleus, transactivate its target genes, and trigger downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1][5]

Quantitative Pharmacological Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound and related compounds.

| Compound | Assay Type | Target/Cell Line | Potency (IC50/ED50) | Reference |

| This compound | HTRF (Biochemical) | MDM2 | 0.4 nM | [1][6] |

| This compound | EdU (Cellular) | SJSA-1 | 25 nM | [1][6] |

| This compound | In vivo Xenograft | SJSA-1 Osteosarcoma | 41 mg/kg (ED50) | [1] |

Signaling Pathway

The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This biochemical assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.

-

Principle: The assay utilizes two antibodies, one targeting a tag on the MDM2 protein (e.g., GST) labeled with a Europium cryptate donor (Eu3+), and a second antibody or streptavidin conjugate targeting a tag on the p53 peptide (e.g., biotin) labeled with an acceptor fluorophore (e.g., XL665). When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

-

Materials:

-

Recombinant GST-tagged human MDM2 protein.

-

Biotinylated p53 peptide.

-

Anti-GST antibody labeled with Europium cryptate.

-

Streptavidin-XL665 conjugate.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well low-volume white plates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Dispense test compound dilutions and controls into the assay plate.

-

Add the GST-MDM2 protein to all wells.

-

Add the biotinylated p53 peptide to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Add a pre-mixed solution of Eu3+-anti-GST and Streptavidin-XL665.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value for the test compound.

-

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This cell-based assay measures the effect of a compound on DNA synthesis, a marker of cell proliferation.

-

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. The alkyne group of EdU can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide. The intensity of the fluorescence is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

Materials:

-

SJSA-1 (osteosarcoma) cell line, which has MDM2 amplification and wild-type p53.

-

Cell culture medium and supplements.

-

96-well clear-bottom black plates.

-

Test compound (this compound) serially diluted in culture medium.

-

EdU solution (e.g., 10 µM).

-

Cell fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click chemistry reaction cocktail containing a fluorescent azide.

-

Nuclear counterstain (e.g., Hoechst 33342).

-

-

Procedure:

-

Seed SJSA-1 cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add EdU to the culture medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into DNA.

-

Fix and permeabilize the cells.

-

Perform the click reaction by adding the fluorescent azide cocktail and incubating in the dark.

-

Wash the cells and stain the nuclei with a counterstain.

-

Image the plate using a high-content imaging system.

-

Quantify the percentage of EdU-positive cells and determine the IC50 value for the compound's anti-proliferative effect.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a small-molecule MDM2-p53 interaction inhibitor like this compound.

Caption: A generalized workflow for the discovery and development of an MDM2 inhibitor.

Conclusion

This compound is a highly potent inhibitor of the MDM2-p53 interaction, demonstrating significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, represents a promising therapeutic strategy for the treatment of cancers harboring wild-type p53 and elevated MDM2 levels. The data and experimental protocols outlined in this guide provide a technical foundation for further research and development in this area.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), a critical axis in cancer biology. By disrupting the binding of MDM2 to p53, this compound prevents the proteasomal degradation of p53, leading to the reactivation of its tumor-suppressive functions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound and its analogs.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1] These responses, which include cell cycle arrest, apoptosis, and senescence, are critical for preventing the proliferation of damaged cells and the development of cancer. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[1] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for ubiquitin-mediated proteasomal degradation. In many human cancers with wild-type p53, the p53 pathway is inactivated through the overexpression or amplification of MDM2. Therefore, the development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 function in these tumors.

This compound is a novel morpholinone-based compound that has emerged as a highly potent and selective inhibitor of the MDM2-p53 PPI.[2] This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field of oncology and drug discovery.

Chemical Properties and Synthesis

This compound belongs to a class of morpholinone-containing MDM2 inhibitors. While the exact synthesis scheme for this compound is proprietary, a general synthesis for this class of compounds has been described. The synthesis of related morpholinone inhibitors has been reported to involve a multi-step process.

Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket on the surface of MDM2. This binding event physically occludes the interaction between MDM2 and p53. By disrupting this interaction, this compound effectively prevents MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 is then free to accumulate in the nucleus, where it can act as a transcription factor to activate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21.[2] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, in cases of severe damage, triggering apoptosis.

Figure 1: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Cell Line | Value | Reference |

| MDM2 Binding (HTRF) | IC50 | - | 25 nM | [2] |

| Cell Proliferation | IC50 | HCT116 (p53 wt) | 63 nM | [2] |

| Cell Proliferation | IC50 | p53-deficient cells | >25 µM | [2] |

| p21 mRNA Induction | IC50 | HCT116 (p53 wt) | 160 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Parameter | Dosing | Value | Reference |

| Athymic Nude Mice | SJSA-1 Osteosarcoma Xenograft | ED50 | Oral gavage, q.d. for 2 weeks | 41 mg/kg | [2] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2 Binding

This competitive binding assay measures the ability of a test compound to disrupt the interaction between recombinant human MDM2 and a fluorescently labeled p53-derived peptide.

-

Materials:

-

Recombinant human MDM2 protein (GST-tagged)

-

Fluorescently labeled p53 peptide (e.g., biotinylated)

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compound (this compound)

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound, recombinant MDM2 protein, and biotinylated p53 peptide.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).

-

Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Figure 2: Experimental workflow for the MDM2-p53 HTRF binding assay.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This assay measures the incorporation of the thymidine analog EdU into newly synthesized DNA, providing a direct measure of cell proliferation.

-

Materials:

-

SJSA-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

EdU solution

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

96-well black, clear-bottom plates

-

-

Protocol:

-

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 16 hours) in the presence of 10% human serum.[2]

-

Add EdU to the cell culture medium and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

Fix and permeabilize the cells.

-

Add the Click-iT® reaction cocktail to covalently link the fluorescent azide to the incorporated EdU.

-

Wash the cells and stain the nuclei with a counterstain.

-

Image the plate using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of EdU-positive cells to determine the effect of the compound on cell proliferation and calculate the IC50 value.

-

In Vivo Xenograft Study

This study evaluates the antitumor activity of this compound in a mouse model bearing human tumors.

-

Animal Model:

-

Female athymic nude mice

-

-

Tumor Model:

-

Subcutaneous implantation of 5 x 106 SJSA-1 osteosarcoma cells.[2]

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound by oral gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily (q.d.) for a period of 2 weeks.[2]

-

The vehicle control group receives the formulation solution without the active compound (e.g., 15% HPβCD, 1% Pluronic F68, pH 8).[2]

-

-

Endpoint:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays for p21 mRNA induction).[2]

-

Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MDM2-p53 protein-protein interaction with demonstrated in vitro and in vivo antitumor activity. Its morpholinone scaffold represents a promising chemical class for the development of novel cancer therapeutics targeting the p53 pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to guide the discovery of next-generation MDM2 inhibitors.

References

AM-8735: A Potent Morpholinone Inhibitor of the p53-hDM2 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-8735, a potent and selective small-molecule inhibitor of the p53-hDM2 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting the p53-hDM2 axis.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase hDM2 (human double minute 2). hDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many human cancers with wild-type p53, hDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor survival.

The development of small-molecule inhibitors that disrupt the p53-hDM2 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a novel morpholinone-based compound designed to mimic the key p53 residues—F19, W23, and L26—that are critical for its interaction with hDM2. By competitively binding to the p53-binding pocket on hDM2, this compound effectively displaces p53, leading to its stabilization, accumulation, and the activation of downstream p53 signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the p53-hDM2 protein-protein interaction. It is designed to fit into the hydrophobic pocket of hDM2 that normally accommodates the α-helical N-terminal domain of p53. The key interactions are mediated by moieties that mimic the side chains of the p53 hot-spot residues Phe19, Trp23, and Leu26.

The binding of this compound to hDM2 sterically hinders the interaction with p53. This disruption of the p53-hDM2 complex prevents the hDM2-mediated ubiquitination and degradation of p53. Consequently, p53 accumulates in the nucleus, where it can function as a transcription factor to activate its target genes, such as CDKN1A (encoding p21) and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.

Quantitative Data

The potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Description | IC50 (nM) | Reference |

| Biochemical Assay | |||

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring the disruption of the p53-hDM2 interaction. | 25 | [1] |

| Cellular Assays | |||

| Growth Inhibition (p53 wt) | Inhibition of cell growth in HCT116 wild-type p53 cells. | 63 | [1] |

| Growth Inhibition (p53 null) | Inhibition of cell growth in p53-deficient cells. | >25,000 | [1] |

| p21 mRNA Induction | Dose-dependent increase of p21 mRNA in HCT116 p53 wild-type cells. | 160 | [1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage and Schedule | Outcome | ED50 (mg/kg) |

| Athymic Nude Mice | SJSA-1 (Osteosarcoma) | Oral Gavage | 5, 25, 50, and 100 mg/kg, once daily for 2 weeks | Dose-dependent tumor growth inhibition | 41 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between hDM2 and a p53-derived peptide.

-

Principle: The assay utilizes a recombinant GST-tagged hDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-XL665 acts as the acceptor. When hDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the test compound, recombinant human hDM2 protein, and the biotinylated p53 peptide.

-

Incubate the mixture at room temperature to allow for binding.

-

Add a solution containing Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

Incubate to allow for the detection antibodies to bind.

-

Measure the time-resolved fluorescence signal on a suitable plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

-

The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined from the dose-response curves.

-

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., HCT116 p53 wild-type and p53-null) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (e.g., SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol:

-

Implant SJSA-1 cells (5 x 10^6) subcutaneously into the flank of female athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound via oral gavage at various doses (5, 25, 50, and 100 mg/kg) once daily for a period of two weeks. The vehicle control group receives the formulation solution without the compound.

-

Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition and determine the effective dose (ED50).

-

Conclusion

This compound is a potent and selective inhibitor of the p53-hDM2 interaction with demonstrated activity in both biochemical and cellular assays. Its ability to reactivate p53 signaling in cancer cells with wild-type p53, leading to cell growth inhibition, and its in vivo efficacy in a xenograft model, highlight its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation p53-hDM2 inhibitors.

References

The Discovery and Synthesis of AM-8735: An Inhibitor of the p53-hDM2 Protein-Protein Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a potent small molecule inhibitor of the p53-hDM2 protein-protein interaction (PPI), a critical target in oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. The discovery of this compound was facilitated by an innovative approach known as Activity-Directed Synthesis (ADS), which enables the rapid identification of novel chemotypes that modulate challenging therapeutic targets. This guide details the biological activity of this compound, the experimental protocols for its characterization, and the conceptual framework for its synthesis. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated by the human double minute 2 (hDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of hDM2, making the disruption of the p53-hDM2 interaction a compelling therapeutic strategy. This compound has emerged as a potent inhibitor of this interaction, demonstrating significant potential for the reactivation of p53 in cancer cells.

This compound, along with other notable p53-hDM2 inhibitors like RG7112 and MI-77301, functions by binding to key subpockets on the hDM2 protein that are normally occupied by the p53 hotspot residues F19, W23, and L26[1]. The discovery of this compound was a result of Activity-Directed Synthesis (ADS), a function-driven discovery method that utilizes arrays of microscale reactions to generate diverse molecular scaffolds, which are then screened for biological activity.

Quantitative Biological Data

This compound exhibits potent and selective activity against hDM2 and demonstrates cellular activity consistent with the restoration of p53 function. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Cell Line/Assay Conditions |

| hDM2 Inhibition (IC50) | 25 nM | In vitro biochemical assay |

| Growth Inhibition (IC50) | 63 nM | HCT116 p53 wild-type cells |

| Growth Inhibition (IC50) | >25 µM | p53-deficient cells |

| p21 mRNA Induction (EC50) | 160 nM | HCT116 p53 wild-type cells |

Data sourced from MedchemExpress.

Mechanism of Action: The p53-hDM2 Signaling Pathway

Under normal physiological conditions, hDM2 maintains low cellular levels of p53 through a negative feedback loop. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. This compound mimics this disruption by competitively binding to hDM2, thereby preventing the hDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 can then translocate to the nucleus and activate the transcription of target genes, such as p21, which leads to cell cycle arrest and apoptosis.

Caption: The p53-hDM2 signaling pathway and the mechanism of action of this compound.

Discovery via Activity-Directed Synthesis (ADS)

This compound was discovered using Activity-Directed Synthesis (ADS), a high-throughput screening method that combines chemical synthesis and biological evaluation in a parallel and iterative manner. The core principle of ADS is to perform a large number of diverse, small-scale reactions and directly screen the crude reaction mixtures for biological activity. This approach allows for the exploration of a vast chemical space and the identification of novel active scaffolds without the need for purification of individual products in the initial stages.

The synthesis of the compound library that led to the discovery of this compound involved metal-catalyzed reactions, primarily using rhodium catalysts. These reactions included:

-

C-H Insertion: Formation of a new carbon-carbon bond by the insertion of a carbene into a carbon-hydrogen bond.

-

O-H Insertion: Formation of a new carbon-oxygen bond by the insertion of a carbene into an oxygen-hydrogen bond.

-

Cyclopropanation: Formation of a cyclopropane ring from a carbene and an alkene.

Caption: A generalized workflow for Activity-Directed Synthesis (ADS).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections describe the general experimental methodologies employed in its discovery and characterization based on published literature on ADS for p53-hDM2 inhibitors.

General Protocol for Activity-Directed Synthesis

-

Reaction Setup: In a 96-well plate format, microscale reactions are prepared. Each well contains a unique combination of a diazo substrate, a co-substrate, and a metal catalyst (e.g., Rh2(OAc)4) in a suitable solvent such as dichloromethane.

-

Reaction Incubation: The reaction plate is sealed and incubated at a controlled temperature to allow the reactions to proceed.

-

Workup: After the reaction is complete, the solvent is evaporated, and the crude reaction mixtures are redissolved in dimethyl sulfoxide (DMSO) to create stock solutions for biological screening.

Fluorescence Anisotropy Assay for p53-hDM2 Inhibition

This assay is used to measure the displacement of a fluorescently labeled p53-derived peptide from the hDM2 protein by a potential inhibitor.

-

Reagents and Buffers:

-

Assay Buffer: Phosphate buffer (e.g., 40 mM, pH 7.5) containing NaCl (e.g., 200 mM), bovine serum albumin (BSA, e.g., 0.02 mg/mL), and a small percentage of DMSO (e.g., 1%).

-

hDM2 Protein: Recombinant human hDM2 protein (e.g., residues 17-125) at a final concentration of approximately 50 nM.

-

Fluorescent Tracer: A fluorescein-labeled synthetic peptide derived from the p53 transactivation domain at a final concentration of approximately 25 nM.

-

Test Compounds: The crude reaction mixtures or purified compounds (like this compound) are serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well microplate, the fluorescent tracer and hDM2 protein are added to the assay buffer.

-

The test compounds are then added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.

-

The fluorescence anisotropy is measured using a plate reader equipped with appropriate polarization filters.

-

-

Data Analysis: A decrease in fluorescence anisotropy indicates the displacement of the fluorescent tracer from hDM2 by the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the p53-hDM2 protein-protein interaction discovered through the innovative Activity-Directed Synthesis approach. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the discovery and characterization of similar PPI inhibitors, highlighting the power of combining novel chemical synthesis strategies with high-throughput biological screening. Further research into the optimization of this compound and the elucidation of its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.

References

AM-8735: A Potent MDM2 Inhibitor in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology. By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitin-mediated degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, thereby restoring its potent anti-tumor functions, including cell cycle arrest and apoptosis, in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and signaling pathways associated with this compound.

While the user's request specified this compound as a "chimeric molecule," a thorough review of the available scientific literature does not support this classification. Current research characterizes this compound as a singular pharmacophore designed to specifically target the MDM2-p53 interaction. There is no evidence to suggest it is a chimeric compound with a dual-targeting mechanism. One study of note describes the synthesis of chimeric molecules combining the MDM2 inhibitor Nutlin-3a with dichloroacetate (DCA) to simultaneously target the p53 pathway and the Warburg effect; however, this compound is not identified as one of these compounds[1].

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound [2]

| Parameter | Value | Cell Line/System |

| MDM2 Inhibition (IC50) | 25 nM | Biochemical Assay |

| Cell Growth Inhibition (IC50) | 63 nM | p53 wild-type cells |

| Cell Growth Inhibition (IC50) | >25 µM | p53-deficient cells |

| p21 mRNA Induction (EC50) | 160 nM | HCT116 (p53 wild-type) |

Table 2: In Vivo Efficacy of this compound [2]

| Parameter | Value | Animal Model |

| Antitumor Activity (ED50) | 41 mg/kg | SJSA-1 Osteosarcoma Xenograft |

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the MDM2-p53 autoregulatory feedback loop. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing the interaction and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes that regulate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the MDM2-p53 interaction.

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound binds to MDM2 and displaces the fluorescent peptide, the smaller, faster-tumbling free peptide results in a low fluorescence polarization signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 1 mM DTT).

-

Prepare solutions of recombinant human MDM2 protein and a fluorescently labeled p53 peptide (e.g., TAMRA-labeled) at their optimal concentrations, as determined by binding saturation experiments.

-

-

Assay Procedure:

-

In a 384-well black plate, add the serially diluted this compound or vehicle control (DMSO).

-

Add the MDM2 protein solution to all wells.

-

Add the fluorescently labeled p53 peptide solution to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (Click-iT™ EdU Assay)

This cell-based assay measures the effect of this compound on the proliferation of cancer cells.

Principle: The Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay is a method for detecting DNA synthesis in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. A fluorescent azide is then "clicked" onto the alkyne group of EdU, allowing for the detection of cells that have undergone DNA replication.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 16 hours) in the presence of 10% human serum[2].

-

-

EdU Labeling and Detection:

-

Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (e.g., 2 hours).

-

Fix and permeabilize the cells.

-

Add the Click-iT™ reaction cocktail containing the fluorescent azide and incubate to allow the click reaction to occur.

-

Wash the cells to remove excess reagents.

-

-

Data Acquisition and Analysis:

-

Image the cells using a high-content imaging system or a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells).

-

Plot the percentage of proliferation against the logarithm of the this compound concentration and determine the IC50 value.

-

In Vivo Antitumor Efficacy Study

This animal study evaluates the ability of this compound to inhibit tumor growth in a xenograft model.

Protocol:

-

Tumor Implantation:

-

Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 106 SJSA-1 cells) into the flank of immunodeficient mice (e.g., female athymic nude mice)[2].

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

-

Drug Administration:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound orally via gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily for a specified period (e.g., 2 weeks)[2]. The vehicle control group receives the formulation without the drug.

-

-

Tumor Measurement and Data Analysis:

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each dose and determine the effective dose that causes 50% tumor growth inhibition (ED50).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a p53-MDM2 inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction with demonstrated in vitro and in vivo anti-cancer activity in p53 wild-type models. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds for cancer therapy. While the initial query suggested a chimeric nature, the available evidence firmly places this compound as a targeted inhibitor of a single, crucial protein-protein interaction in the p53 pathway. Future investigations may explore combination therapies to enhance its efficacy and overcome potential resistance mechanisms.

References

AM-8735: A Dual-Action Investigator Targeting Cancer's Core Dependencies on the Warburg Effect and p53 Suppression

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

AM-8735 is a novel, chimeric small molecule engineered to concurrently target two fundamental pillars of cancer biology: the metabolic reprogramming known as the Warburg effect and the inactivation of the tumor suppressor protein p53. By covalently linking a dichloroacetate (DCA) moiety, a known inhibitor of pyruvate dehydrogenase kinase (PDK), with a potent morpholinone-based inhibitor of the MDM2-p53 interaction, this compound presents a promising dual-action therapeutic strategy. This technical guide provides a comprehensive overview of the core scientific principles, available quantitative data, and detailed experimental methodologies related to this compound, designed to inform and guide further research and development in oncology.

Introduction: The Rationale for a Dual-Targeting Approach

Cancer cells exhibit a number of hallmark characteristics that enable their survival and proliferation. Among the most critical are altered cellular metabolism and the evasion of apoptosis. The Warburg effect describes the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen[1]. This metabolic shift, while less efficient in terms of ATP production per glucose molecule compared to oxidative phosphorylation, provides a rapid means of generating ATP and furnishes the anabolic precursors necessary for rapid cell growth. A key enzyme in this process is Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria and towards lactate production.

Concurrently, a vast number of human cancers retain wild-type p53, a critical tumor suppressor protein often referred to as the "guardian of the genome." However, its function is frequently abrogated through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its ability to induce cell cycle arrest and apoptosis in response to cellular stress.

This compound is a rationally designed chimeric molecule that aims to simultaneously reverse both of these cancer-promoting phenomena. The DCA component is intended to inhibit PDK, thereby reactivating the PDC and shifting metabolism back towards oxidative phosphorylation, counteracting the Warburg effect. The morpholinone core, a potent MDM2 antagonist, is designed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53 and the restoration of its tumor-suppressive functions.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The proposed mechanism of action for this compound is a synergistic attack on two distinct but interconnected pathways crucial for cancer cell survival and proliferation.

Reversal of the Warburg Effect via PDK Inhibition

The dichloroacetate (DCA) component of this compound acts as a structural mimic of pyruvate, enabling it to bind to and inhibit the activity of pyruvate dehydrogenase kinase (PDK). This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). As a result, pyruvate is more readily converted to acetyl-CoA and enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming is hypothesized to decrease lactate production and increase the generation of reactive oxygen species (ROS), both of which can contribute to an anti-tumor environment.

p53 Reactivation through MDM2 Inhibition

The morpholinone scaffold of this compound is a highly potent antagonist of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, it prevents MDM2 from targeting p53 for degradation. This leads to the accumulation of cellular p53, which can then translocate to the nucleus and activate the transcription of its target genes, including the cell cycle inhibitor p21 and pro-apoptotic proteins. This restoration of p53 function can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its biological activities.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | MDM2 | IC50 | 25 nM | [2] |

| Cell Growth Inhibition | Wild-type p53 cells | IC50 | 63 nM | [2] |

| Cell Growth Inhibition | p53-deficient cells | IC50 | >25 µM | [2] |

| p53 Activity Readout (p21 mRNA induction) | HCT116 p53wt cells | IC50 | 160 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Parameter | Value | Dosing Schedule | Reference |

| Athymic Nude Mice | SJSA-1 Osteosarcoma Xenograft | ED50 | 41 mg/kg | Oral gavage, q.d. for 2 weeks | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To determine the in vitro potency of this compound in disrupting the MDM2-p53 protein-protein interaction.

Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2) conjugated to antibodies that recognize tagged MDM2 and p53 proteins. When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors of the interaction will cause a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Recombinant GST-tagged MDM2 and biotinylated p53 peptide are diluted in assay buffer. Anti-GST antibody conjugated to Europium cryptate and streptavidin conjugated to d2 are also prepared in assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

Assay Procedure:

-

In a 384-well plate, add the p53 peptide, MDM2 protein, and the test compound (this compound) or DMSO control.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the HTRF detection reagents (anti-GST-Europium and streptavidin-d2).

-

Incubate for a further period (e.g., 4 hours) at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.

Protocol:

-

Cell Culture: Seed cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control for a specified duration (e.g., 16 hours)[2].

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a Triton X-100 solution.

-

-

Click Chemistry Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide to the wells and incubate at room temperature, protected from light.

-

Nuclear Staining (Optional): Stain the cell nuclei with a DNA dye such as Hoechst 33342 to allow for total cell counting.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. The percentage of EdU-positive cells is determined by dividing the number of EdU-positive nuclei by the total number of nuclei. The IC50 value is calculated by plotting the percentage of EdU-positive cells against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 106 SJSA-1 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice)[2].

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally by gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) daily for a specified period (e.g., 2 weeks)[2]. The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: Plot the mean tumor volume for each group over time. The ED50 (effective dose that produces 50% of the maximal response) can be calculated from the dose-response curve at the end of the study.

Future Directions and Conclusion

This compound represents a compelling therapeutic candidate that leverages a dual-targeting strategy to address two of cancer's most critical vulnerabilities. The available data robustly supports its potent activity as an MDM2-p53 interaction inhibitor, with demonstrated efficacy in both in vitro and in vivo models.

However, to fully realize the potential of this chimeric molecule, further investigation into its effects on the Warburg effect is crucial. Key future research directions should include:

-

PDK Inhibition Assays: Quantitative determination of the IC50 of this compound against the different PDK isoforms.

-

Metabolic Flux Analysis: Detailed studies to measure the impact of this compound on glucose uptake, lactate production, and oxygen consumption rates in cancer cell lines.

-

Pharmacodynamic Studies: In vivo analysis of metabolic markers (e.g., lactate levels) in tumor tissues following this compound treatment.

-

Combination Studies: Evaluation of the synergistic potential of this compound with other anti-cancer agents, including those that target other metabolic pathways or induce DNA damage.

References

AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction for Apoptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8735 is a highly potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the pro-apoptotic activity of this compound, positioning it as a significant agent in the landscape of targeted cancer therapy.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. A key cellular mechanism for controlling p53 activity is through its interaction with the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions. The development of small molecules that inhibit the MDM2-p53 interaction represents a promising therapeutic strategy to reactivate p53 in these tumors. This compound, a novel morpholinone analog, has emerged as a compound with remarkable biochemical and cellular potency in this class of inhibitors.

Core Mechanism of Action

This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption liberates p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The resulting accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. Among these are genes critically involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA). The induction of these pro-apoptotic proteins initiates the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| HTRF (Homogeneous Time Resolved Fluorescence) | - | IC50 | 0.4 nM | |

| EdU (5-ethynyl-2´-deoxyuridine) Cell Proliferation | SJSA-1 (Osteosarcoma) | IC50 | 25 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Administration Route | Dosage | Efficacy Metric | Value | Reference |

| Athymic Nude Mice | SJSA-1 Osteosarcoma Xenograft | Oral Gavage | 41 mg/kg | ED50 | 41 mg/kg |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Time Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction by this compound.

-

Materials:

-

Recombinant MDM2 protein

-

p53-derived peptide

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

-

XL665-labeled streptavidin

-

This compound

-

Assay buffer

-

384-well low-volume plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add a solution of MDM2 protein to the wells of the 384-well plate.

-

Add the diluted this compound or vehicle control to the wells and incubate.

-

Add the p53 peptide to the wells and incubate to allow for binding.

-

Add the detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) and incubate.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation (EdU) Assay

This assay assesses the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

SJSA-1 cells

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound

-

EdU labeling reagent

-

Fixation and permeabilization buffers

-

Click-iT® reaction cocktail with a fluorescent dye

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system or flow cytometer

-

-

Procedure:

-

Seed SJSA-1 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add EdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Add the Click-iT® reaction cocktail to detect the incorporated EdU.

-

Stain the cell nuclei with a nuclear stain.

-

Image the plates using a high-content imaging system or analyze by flow cytometry.

-

Quantify the percentage of EdU-positive cells and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key proteins in the apoptotic pathway following treatment with this compound.

-

Materials:

-

Cancer cells (e.g., SJSA-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor activity of this compound in a mouse xenograft model.

-

Materials:

-

Athymic nude mice

-

SJSA-1 cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant SJSA-1 cells into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle control by oral gavage at the specified dose and schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate the tumor growth inhibition and ED50 value.

-

Logical Relationships and Workflows

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with demonstrated in vitro and in vivo antitumor activity. Its ability to reactivate the p53 pathway and induce apoptosis in cancer cells makes it a compelling candidate for further development as a targeted cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar MDM2 inhibitors.

Methodological & Application

AM-8735 experimental protocol for cell culture

Application Notes and Protocols for AM-8735

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Under normal physiological conditions, the MDM2 E3 ubiquitin ligase targets the tumor suppressor protein p53 for proteasomal degradation, maintaining low intracellular p53 levels. In many cancers harboring wild-type TP53, MDM2 is overexpressed, leading to excessive p53 suppression and allowing cancer cells to evade apoptosis and proliferate. This compound binds to the p53-binding pocket of MDM2, disrupting the interaction and preventing the degradation of p53.[2][3] This leads to the stabilization and accumulation of p53, which in turn activates downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with functional, wild-type p53.[2][4]

These application notes provide detailed protocols for the in vitro characterization of this compound in relevant cell culture models.

Quantitative Data Summary

The following table summarizes the key in vitro potency metrics for this compound. The data demonstrates high potency and selectivity for p53 wild-type cells.

| Assay Type | Metric | Value | Cell Line / Conditions | Reference |

| Biochemical Assay | IC₅₀ | 25 nM | MDM2/p53 Interaction Assay | [1] |

| Cell Growth Inhibition | IC₅₀ | 63 nM | p53 wild-type cells | [1] |

| Cell Growth Inhibition | IC₅₀ | >25 µM | p53-deficient cells | [1] |

| p53 Target Gene Induction | IC₅₀ | 160 nM | p21 mRNA induction in HCT116 (p53-wt) | [1] |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the autoregulatory feedback loop between MDM2 and p53. The diagram below illustrates this mechanism.

References

Application Notes and Protocols for the Use of AM-8735 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the over-expression of its negative regulator, MDM2.[3][4] By blocking the interaction between MDM2 and p53, this compound is designed to reactivate the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[5][6][7] This mechanism of action makes this compound a promising therapeutic candidate for a variety of solid tumors, including glioblastoma, sarcomas, and breast cancer, that retain wild-type p53.[1][8]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, offering detailed protocols for model establishment, drug administration, and efficacy assessment. The protocols provided are based on established methodologies for similar MDM2 inhibitors, such as Nutlin-3a and RG7112, and should be adapted and optimized for this compound.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize typical dosing regimens for MDM2 inhibitors in xenograft studies. These should be used as a starting point for dose-finding studies with this compound.

Table 1: Dosing Regimens for MDM2 Inhibitors in Xenograft Models

| Compound | Cancer Type | Cell Line | Administration Route | Dosage | Dosing Schedule | Reference |

| Nutlin-3a | Lung Cancer | A549, H460 | Intraperitoneal (IP) | 25 mg/kg | Every other day for 2 weeks | [1][9] |

| RG7112 | Osteosarcoma | SJSA-1 | Oral (p.o.) | 50-100 mg/kg | Daily | [6] |

| RG7112 | Ovarian Cancer | RMG-I | Oral (p.o.) | Not Specified | Daily for 21 days | [10] |

| ATSP-7041 | Osteosarcoma | SJSA-1 | Intravenous (IV) | 15 mg/kg or 30 mg/kg | Daily or every other day for 2 weeks | [11] |

| ATSP-7041 | Breast Cancer | MCF-7 | Intravenous (IV) | 20-30 mg/kg | Every other day for 23 days | [11] |

Table 2: Recommended Starting Parameters for this compound Xenograft Studies

| Parameter | Recommendation |

| Animal Model | Immunocompromised mice (e.g., Nude, NOD/SCID) |

| Tumor Models | Subcutaneous xenografts of human cancer cell lines with wild-type p53 (e.g., SJSA-1 for sarcoma, MCF-7 for breast cancer, U-87 MG for glioblastoma) or patient-derived xenografts (PDX). |

| Cell Inoculation | 1 x 106 to 1 x 107 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the flank. |

| Tumor Growth Monitoring | Measure tumor volume with calipers 2-3 times per week. |

| Treatment Initiation | When tumors reach a volume of approximately 100-200 mm³. |

| This compound Formulation | To be determined based on solubility and stability. Common vehicles include DMSO, PBS, or specialized formulations. |

| Administration Routes to Test | Intraperitoneal (IP), Intravenous (IV), Oral Gavage (PO). |

| Dose Escalation Study | Start with a low dose (e.g., 10 mg/kg) and escalate to determine the maximum tolerated dose (MTD). |

| Efficacy Study Dosing | Based on MTD, typically 3-5 dose levels. |

| Study Duration | 2-4 weeks of treatment, followed by a monitoring period. |

| Endpoint | Tumor growth inhibition (TGI), tumor regression, and overall survival. |

Experimental Workflow

Caption: Experimental workflow for this compound xenograft studies.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models

-

Cell Culture: Culture human cancer cells with wild-type p53 (e.g., SJSA-1, MCF-7, A549) in their recommended growth medium until they reach 70-80% confluency.

-

Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Counting and Resuspension: Resuspend the cell pellet in serum-free medium and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

-

Preparation of Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a sterile, cold 1:1 mixture of serum-free medium and Matrigel (or other basement membrane extract) to a final concentration of 1-10 x 107 cells/mL. Keep the cell suspension on ice.

-

Animal Inoculation:

-

Anesthetize 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG) using an approved anesthetic protocol.

-

Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the animals until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for tumor formation approximately 5-7 days post-inoculation.

-

Measure the length (l) and width (w) of the tumors 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (w² x l) / 2.[12]

-

Randomize the mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.

-

Protocol 2: Preparation and Administration of this compound

Note: The following are general guidelines. The specific formulation and vehicle for this compound must be determined based on its physicochemical properties.

-

Reconstitution:

-

If this compound is a powder, reconstitute it in a sterile vehicle such as DMSO to create a stock solution.

-

Further dilute the stock solution in a sterile, injectable vehicle (e.g., PBS, saline, or a solution containing PEG300, Tween 80, and dextrose) to the final desired concentration for injection. The final concentration of DMSO should typically be below 10%.

-

-

Administration Routes:

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse and tilt it slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Inject the prepared this compound solution (typically 100-200 µL).

-

-

Oral Gavage (PO):

-

Use a proper-sized, flexible feeding needle.

-

Gently restrain the mouse and insert the gavage needle into the esophagus and down to the stomach.

-

Slowly administer the this compound formulation.

-

-

Intravenous (IV) Injection:

-

Place the mouse in a restrainer to warm and dilate the lateral tail vein.

-

Using a 27-30 gauge needle, inject the this compound solution slowly into the tail vein.

-

-

Protocol 3: Assessment of Anti-Tumor Efficacy

-

Tumor Volume and Body Weight Measurement:

-

Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

-

-

Endpoint Determination:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Euthanize the mice according to approved institutional protocols.

-

-

Tumor Excision and Analysis:

-

At the end of the study, excise the tumors and record their final weight.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for p53, p21, and other downstream targets) or fixed in formalin for immunohistochemical analysis.

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

-

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound in xenograft models. By leveraging the knowledge gained from similar MDM2 inhibitors, researchers can efficiently design and execute preclinical studies to assess the therapeutic potential of this compound. Careful optimization of dosing, administration route, and choice of tumor model will be critical for obtaining conclusive results and advancing the development of this promising anti-cancer agent.

References

- 1. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. MDM2 as a Rational Target for Intervention in CDK4/6 Inhibitor Resistant, Hormone Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo xenograft mouse model [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for AM-8735 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AM-8735, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction, in mouse models. The following protocols are based on available preclinical data and are intended to guide researchers in designing and executing in vivo studies.

Overview of this compound

This compound is a small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. In preclinical studies, this compound has demonstrated significant antitumor activity in mouse xenograft models of human cancers.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the reactivation of the p53 signaling pathway.

Caption: Mechanism of action of this compound.

Dosage and Administration in Mice

The following tables summarize the available data on the dosage and administration of this compound in mice, primarily from studies using the SJSA-1 osteosarcoma xenograft model.

Table 1: Efficacy Data in SJSA-1 Xenograft Model

| Parameter | Value | Reference |

| Mouse Strain | Athymic Nude | [1] |

| Tumor Model | SJSA-1 Osteosarcoma Xenograft | [1] |

| Administration Route | Oral Gavage (q.d. for 2 weeks) | [1] |

| Doses Tested | 5, 25, 50, 100 mg/kg | [1] |

| Effective Dose (ED50) | 41 mg/kg | [1] |

| Vehicle/Formulation | 15% HPβCD, 1% Pluronic F68, pH 8 | [1] |

Table 2: Pharmacokinetic and Toxicological Profile (Qualitative)

| Parameter | Observation | Reference |

| Pharmacokinetics | Remarkable pharmacokinetic properties | [2][3] |

| Toxicology | No overt signs of toxicity reported during efficacy studies | [4] |

Note: Quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) and a detailed toxicology profile for this compound in mice are not yet publicly available in the reviewed literature. Researchers should conduct their own pharmacokinetic and toxicology studies to establish these parameters for their specific experimental conditions.

Experimental Protocols

Protocol for SJSA-1 Osteosarcoma Xenograft Model

This protocol outlines the establishment of a subcutaneous SJSA-1 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. Limited oral bioavailability and active epithelial excretion of paclitaxel (Taxol) caused by P-glycoprotein in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for AM-8735 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AM-8735, a potent and selective MDM2 inhibitor, in various in vitro assays. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the interaction between MDM2 and p53.[1][2] By blocking this interaction, this compound can stabilize p53, leading to the activation of p53-mediated downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[2] It has demonstrated potent inhibition of the MDM2-p53 interaction with an IC50 of 25 nM.[1]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible results in in vitro assays. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound exhibits poor solubility in aqueous solutions.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | > 10 mM | For preparing high-concentration stock solutions. |

| Ethanol | Information not available | |

| Phosphate-Buffered Saline (PBS) | Poor | Not recommended for preparing stock solutions. |

| Cell Culture Medium | Poor | Direct dissolution is not recommended. |